molecular formula C25H23ClN2OS2 B11536304 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide

Cat. No.: B11536304
M. Wt: 467.0 g/mol
InChI Key: ICFVYKMFZYUKOS-UHFFFAOYSA-N
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Description

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a chlorobenzamide group, and a tert-butylphenylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then reacted with 4-tert-butylbenzyl chloride in the presence of a base to introduce the tert-butylphenylmethylsulfanyl group. Finally, the chlorobenzamide moiety is introduced through an amide coupling reaction using 2-chlorobenzoic acid and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The chlorobenzamide moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and the tert-butylphenylmethylsulfanyl group makes it particularly interesting for research in various fields.

Properties

Molecular Formula

C25H23ClN2OS2

Molecular Weight

467.0 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-chlorobenzamide

InChI

InChI=1S/C25H23ClN2OS2/c1-25(2,3)17-10-8-16(9-11-17)15-30-24-28-21-13-12-18(14-22(21)31-24)27-23(29)19-6-4-5-7-20(19)26/h4-14H,15H2,1-3H3,(H,27,29)

InChI Key

ICFVYKMFZYUKOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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